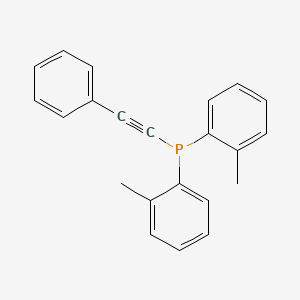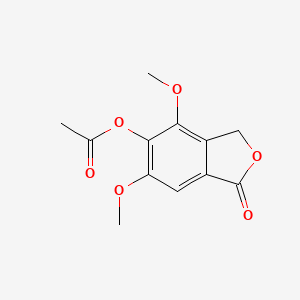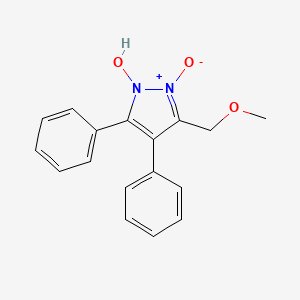![molecular formula C17H13Cl2N3O2 B14587183 N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine CAS No. 61197-99-7](/img/structure/B14587183.png)
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a glycine moiety attached to the benzodiazepine core, which may influence its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of 2-amino-5-chlorobenzophenone with glycine in the presence of a suitable catalyst.
Chlorination: The next step involves the chlorination of the benzodiazepine core to introduce the chloro substituents at the 7 and 2 positions.
Coupling with Glycine: Finally, the glycine moiety is coupled to the benzodiazepine core through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified pharmacological properties.
科学的研究の応用
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine chemistry and synthesis.
Biology: The compound is used in biological studies to understand its effects on various biological systems.
Medicine: Research on this compound focuses on its potential therapeutic applications in treating anxiety, insomnia, and other related disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
The mechanism of action of N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects and used in the treatment of anxiety.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine is unique due to the presence of the glycine moiety, which may influence its pharmacokinetics and pharmacodynamics. This structural difference can result in distinct therapeutic effects and side effect profiles compared to other benzodiazepines.
特性
CAS番号 |
61197-99-7 |
|---|---|
分子式 |
C17H13Cl2N3O2 |
分子量 |
362.2 g/mol |
IUPAC名 |
2-[[7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]amino]acetic acid |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)21-8-15(22-14)20-9-16(23)24/h1-7H,8-9H2,(H,20,22)(H,23,24) |
InChIキー |
MAPOHWDEHKMVLU-UHFFFAOYSA-N |
正規SMILES |
C1C(=NCC(=O)O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


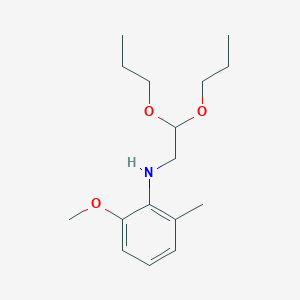
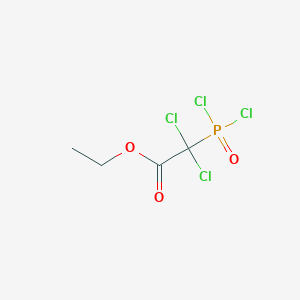
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
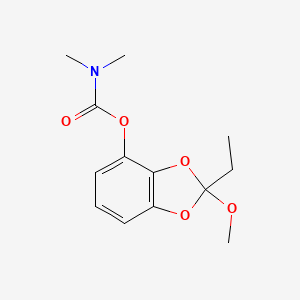
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)

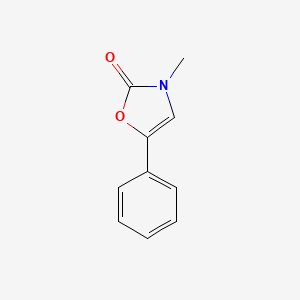
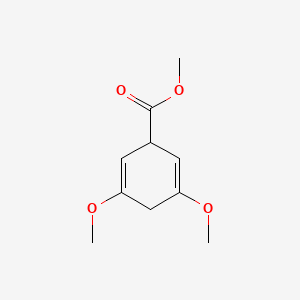
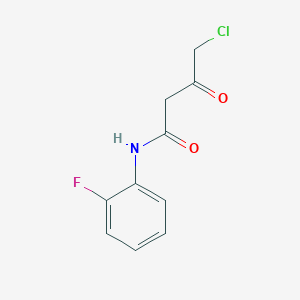
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
